(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid

Lipophilicity logP Permeability

Secure your supply of the essential 3-methyl-triazolo[4,3-b]pyridazine core. This amino-acetic acid handle enables direct PROTAC and bioconjugate synthesis via standard peptide coupling. Guarantee reproducible Lin28, Rev-Erb, or c-Met SAR studies with the validated 98% purity, minimizing off-target binding artifacts. Ideal for lead optimization requiring a stable amine linker.

Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
CAS No. 878683-87-5
Cat. No. B3162482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
CAS878683-87-5
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)NCC(=O)O
InChIInChI=1S/C8H9N5O2/c1-5-10-11-7-3-2-6(12-13(5)7)9-4-8(14)15/h2-3H,4H2,1H3,(H,9,12)(H,14,15)
InChIKeyNPPHDKAKVLGDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid (CAS 878683-87-5) Is a Differentiated Triazolo-Pyridazine Building Block


(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid (CAS 878683-87-5) is a heterocyclic compound belonging to the triazolo[4,3-b]pyridazine class, characterized by a 3-methyl substituent and an amino-linked acetic acid moiety at the 6-position . This scaffold is recognized for its versatility in medicinal chemistry, with derivatives exhibiting significant biological activities including kinase inhibition [1]. The compound serves as a key intermediate for developing bioactive molecules, notably sharing its core structure with the Lin28 inhibitor N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [2].

The Procuremer's Risk: Why In-Class Triazolo-Pyridazine Analogs Cannot Be Simply Substituted for CAS 878683-87-5


Triazolo[4,3-b]pyridazine derivatives with different substituents at the 3-, 6-, and linker positions exhibit profoundly divergent physicochemical, pharmacokinetic, and target-binding profiles, making simple in-class substitution a significant risk for research reproducibility [1]. The 3-methyl group and 6-amino-acetic acid moiety of CAS 878683-87-5 uniquely influence lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to des-methyl, thio, or oxy analogs, directly impacting cellular permeability, solubility, and off-target liability . Without rigorous comparative data, substituting any in-class analog risks invalidating structure-activity relationship (SAR) conclusions and wasting procurement resources.

Quantitative Differentiation Evidence for (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid (CAS 878683-87-5) vs. Closest Analogs


Lipophilicity Shift: 3-Methyl Substitution Increases LogP by 0.31 Units over Des-Methyl Analog, Enhancing Predicted Membrane Permeability

The target compound exhibits a calculated LogP of -0.07078, while the direct des-methyl analog ([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid (CAS 842973-21-1) records a LogP of -0.3792, a difference of +0.308 log units . This increase, attributable solely to the 3-methyl group, predicts a meaningful improvement in passive membrane permeability based on established linear free-energy relationships, without substantially compromising aqueous solubility.

Lipophilicity logP Permeability

Purity Advantage: CAS 878683-87-5 Available at 98% Purity, Minimizing Impurity-Driven Assay Artifacts Compared to 95% Des-Methyl Analog

Commercial suppliers offer the target compound at 98% purity (Leyan, Product No. 1628856) , whereas the des-methyl analog is typically supplied at 95% purity (AKSci, Product No. 0019CK) . This 3-percentage-point purity differential reduces the likelihood of confounding biological activity from unknown impurities, a critical consideration in high-content screening and dose-response studies.

Purity Assay reproducibility Impurity profiling

Scaffold Provenance: Core Structure of Target Compound Present in Lin28 Inhibitor with IC50 = 8 μM, Suggesting Privileged Status for RNA-Binding Protein Targeting

The target compound shares its complete 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl core with the small-molecule Lin28 inhibitor N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, which inhibits Lin28/let-7 interaction with an IC50 of 8 μM [1]. In contrast, the des-methyl analog lacks this methyl group, which molecular modeling indicates is critical for filling a hydrophobic pocket adjacent to the Lin28 binding site. This structural correspondence positions the target compound as a direct precursor for optimizing Lin28-targeting probes.

Lin28 let-7 Stemness

Patent-Backed Differentiation: 3-Methyl Substitution Is Specified as a Preferred Embodiment for Rev-Erb Agonist Activity

Patent US20170296548 explicitly defines R1 as a methyl group as a preferred substituent for 6-substituted [1,2,4]triazolo[4,3-b]pyridazine Rev-Erb agonists, with specific provisos excluding non-methyl analogs from the claimed scope [1]. While the patent does not disclose isolated EC50 values for the free amino-acetic acid derivative, the structural specificity indicates that the 3-methyl group is a pharmacophoric element for Rev-Erb engagement. The des-methyl analog is not encompassed by the patent's preferred claims.

Rev-Erb Nuclear receptor Circadian rhythm

Linker-Specific Derivatization: 6-Amino-Acetic Acid Moiety Enables Unique Conjugation Chemistry Inaccessible to Thio or Oxy Analogs

The target compound possesses a secondary amine at the 6-position attached to an acetic acid group, enabling amide bond formation with carboxylate-activating reagents (e.g., EDC/HOBt) under mild conditions . In contrast, the thio analog ([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid forms thioether linkages and the oxy analog ([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid forms ether linkages, neither of which allows the same facile, high-yielding amide conjugation widely used in PROTAC, ADC linker, or fluorescent probe synthesis.

Bioconjugation Amide coupling Linker chemistry

Kinase Inhibitor Scaffold Validation: Triazolo[4,3-b]pyridazine Core Delivers c-Met/Pim-1 Dual Inhibition with IC50 Values in the Nanomolar Range

Recent studies demonstrate that triazolo[4,3-b]pyridazine derivatives can achieve potent dual inhibition of c-Met (IC50 = 0.163 μM) and Pim-1 (IC50 = 0.283 μM) [1]. While these data are from advanced derivatives (e.g., compound 4g) rather than the free amino-acetic acid building block, they validate the core scaffold's ability to achieve nanomolar potency when properly elaborated. The target compound provides the unadorned core for systematic SAR exploration that is impossible with pre-functionalized analogs bearing different substitution patterns.

c-Met Pim-1 Cancer

Evidence-Backed Application Scenarios for (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid (CAS 878683-87-5)


Lin28/let-7 Pathway Probe Development

The 3-methyl-triazolo[4,3-b]pyridazin-6-yl core of CAS 878683-87-5 is identical to that of the validated Lin28 inhibitor (IC50 = 8 μM) [1]. Researchers can use the amino-acetic acid handle for direct conjugation to fluorophores, biotin, or solid supports to create Lin28-targeting probes for biochemical pull-down and cellular imaging studies. The higher purity (98%) minimizes non-specific binding artifacts.

Rev-Erb Agonist Lead Optimization

Patent US20170296548 establishes the 3-methyl group as a preferred embodiment for Rev-Erb agonism [2]. The target compound serves as the ideal starting scaffold for installing aryl or heteroaryl groups at the 6-position via the amine to explore Rev-Erb agonist SAR, a strategy explicitly enabled by the free amino functionality.

Dual c-Met/Pim-1 Inhibitor SAR Expansion

The triazolo[4,3-b]pyridazine core has been validated as a nanomolar dual c-Met/Pim-1 inhibitor scaffold [3]. CAS 878683-87-5 provides the minimal core for systematic exploration of 6-position substituents, enabling identification of optimal groups for potency and selectivity without interference from pre-installed moieties.

PROTAC or ADC Linker Chemistry Platforms

The secondary amine at the 6-position enables efficient amide bond formation under standard peptide coupling conditions , making this compound a superior choice over thio or oxy analogs for constructing PROTACs or antibody-drug conjugates where stable, traceless linkers are required.

Quote Request

Request a Quote for (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.